![molecular formula C18H21ClN2O B4539498 N-[1-(4-chlorophenyl)propyl]-N'-(4-ethylphenyl)urea](/img/structure/B4539498.png)
N-[1-(4-chlorophenyl)propyl]-N'-(4-ethylphenyl)urea
Description
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of amines with isocyanates or carbonyl compounds. A related synthesis approach involves the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of hydroxamic acids and ureas from carboxylic acids, demonstrating a one-pot process for converting carboxylic acid to urea under milder conditions with good yields and without racemization (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of N-[1-(4-chlorophenyl)propyl]-N'-(4-ethylphenyl)urea can be elucidated through spectroscopic methods such as IR, ^1H NMR, and X-ray diffraction. For instance, the molecular structure and properties of a similar compound, (E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, were determined using these techniques, highlighting the importance of vibrational wavenumbers calculated using HF and DFT methods for understanding the molecular stability and electronic properties (Najiya et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives can vary widely depending on the substituents attached to the urea moiety. The reactivity of N-substituted ureas has been explored in various contexts, such as the efficient N-chlorination of amino esters, amides, and peptides using N,N'-dichlorobis(2,4,6-trichlorophenyl)urea, indicating the versatility of urea compounds in organic synthesis and modification (Sathe et al., 2007).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a crucial role in the characterization and application of chemical compounds. The growth and characterization of 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one crystals by slow evaporation technique demonstrate the utility of X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FT-IR) in determining the crystal structure and identifying functional groups, respectively (Crasta et al., 2005).
properties
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(4-ethylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-3-13-5-11-16(12-6-13)20-18(22)21-17(4-2)14-7-9-15(19)10-8-14/h5-12,17H,3-4H2,1-2H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHFLJJBTMGFGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC(CC)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)propyl]-3-(4-ethylphenyl)urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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